N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE
Overview
Description
N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is a complex organic compound that features a benzimidazole core substituted with a 2-chloro-6-fluorobenzyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with benzimidazole in the presence of a base like potassium carbonate.
Formation of this compound: The final step involves the reaction of 1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The amide bond in the butanamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing chlorine or fluorine.
Oxidation: Oxidized forms of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole core.
Hydrolysis: Carboxylic acids and amines from the breakdown of the amide bond.
Scientific Research Applications
N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core, which is known for its biological activity.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism by which N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the benzimidazole core.
Pathways Involved: Modulation of signaling pathways related to cell growth and apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-1H-benzimidazole
- 2-chloro-6-fluorobenzyl chloride
- Benzimidazole derivatives
Uniqueness
N-({1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BUTANAMIDE is unique due to its specific combination of a benzimidazole core with a 2-chloro-6-fluorobenzyl group and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O/c1-2-6-19(25)22-11-18-23-16-9-3-4-10-17(16)24(18)12-13-14(20)7-5-8-15(13)21/h3-5,7-10H,2,6,11-12H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMFXRIXOLMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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